2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
Description
Historical Context and Discovery
The development of this compound can be traced to the broader evolution of triazine chemistry that began in the mid-20th century. The foundational work in triazine synthesis established methodologies that would later enable the preparation of more complex derivatives incorporating electron-withdrawing substituents such as the trifluoromethyl group. A pivotal contribution to the understanding of this specific compound was made by Deans, Cooke, and Rotello in their 1997 publication in the Journal of Organic Chemistry, which provided detailed synthetic approaches and characterization data for trifluoromethyl-substituted triazine derivatives. This work built upon earlier investigations into the synthesis of 2,4-diamino-1,3,5-triazines, which had been developed as part of research into compounds with potential biological activity.
The historical significance of this compound lies not only in its synthetic accessibility but also in its role as a representative example of how fluorinated substituents can be incorporated into heterocyclic frameworks. The introduction of trifluoromethyl groups into organic molecules gained prominence throughout the latter half of the 20th century due to the unique electronic and steric properties imparted by fluorine atoms. The successful synthesis of this compound demonstrated the compatibility of triazine chemistry with fluorinated aromatic systems, opening avenues for further structural modifications and applications.
Significance in Triazine Chemistry
Within the broader context of triazine chemistry, this compound exemplifies several important structural and electronic features that distinguish it from simpler triazine derivatives. The compound belongs to the class of 2,4-diamino-1,3,5-triazines, also known as guanamines, which are characterized by the presence of two amino substituents at positions 2 and 4 of the triazine ring. This substitution pattern is significant because it creates a framework that can participate in hydrogen bonding interactions and exhibits specific electronic properties due to the electron-donating nature of the amino groups.
The incorporation of the 3-trifluoromethylphenyl substituent at position 6 introduces a marked electronic contrast to the amino groups. The trifluoromethyl group is one of the most electron-withdrawing substituents in organic chemistry, with a Hammett parameter that reflects its strong inductive effect. This electronic polarization within the molecule creates unique reactivity patterns and influences the compound's physical properties, including its crystalline structure and intermolecular interactions. The positioning of the trifluoromethyl group on the meta position of the phenyl ring provides a specific geometric arrangement that affects both the molecule's overall shape and its electronic distribution.
Recent investigations into the synthesis of guanamines have highlighted the importance of developing environmentally sustainable methodologies. The traditional synthesis of these compounds often required hazardous solvents such as methyl and ethyl cellosolves, but contemporary approaches have explored greener alternatives including polyethylene glycol 400 and microwave-assisted synthesis techniques. These developments have particular relevance for the preparation of this compound, as they offer more accessible synthetic routes while maintaining high yields and product purity.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects a growing interest in the biological and materials science applications of triazine derivatives. Current investigations have focused on understanding the structure-activity relationships of triazine compounds, particularly those bearing fluorinated substituents. Research has demonstrated that the electronic properties imparted by trifluoromethyl groups can significantly influence biological activity, making compounds like this compound valuable tools for medicinal chemistry research.
Recent studies on triazine derivatives have revealed their potential as inhibitors of various biological targets, including dihydrofolate reductase, histone deacetylase, and heat shock protein 90. The specific electronic and steric properties of this compound position it as a candidate for investigation in these therapeutic areas. The trifluoromethyl substituent is particularly valued in drug discovery because it can enhance metabolic stability, improve pharmacokinetic properties, and modulate binding affinity to biological targets.
In the materials science domain, triazine derivatives including this compound have attracted attention for their potential applications in polymer chemistry and supramolecular assembly. The ability of triazine rings to participate in hydrogen bonding networks, combined with the unique properties of fluorinated substituents, makes these compounds interesting building blocks for advanced materials. The self-association properties of 2,4-diamino-1,3,5-triazines have been studied extensively, revealing complex hydrogen bonding patterns that can be exploited in crystal engineering and molecular recognition applications.
Academic and Industrial Relevance
The academic relevance of this compound extends across multiple disciplines within chemistry and related fields. From a synthetic chemistry perspective, this compound serves as an important model system for understanding the reactivity and selectivity of triazine-based reactions. The presence of both electron-donating amino groups and an electron-withdrawing trifluoromethylphenyl substituent creates a complex electronic environment that can be used to study fundamental principles of heterocyclic chemistry and substituent effects.
In medicinal chemistry research, the compound has gained attention as part of broader investigations into triazine-based pharmaceuticals. Studies have shown that 2,4-diamino-1,3,5-triazine derivatives can exhibit significant anticancer activity, with some compounds demonstrating remarkable potency against specific cancer cell lines. The incorporation of trifluoromethyl groups into these structures is of particular interest because fluorinated compounds often exhibit enhanced biological activity and improved pharmacological properties compared to their non-fluorinated analogs.
The industrial relevance of this compound is reflected in its availability from multiple commercial suppliers and its use as a research chemical in pharmaceutical and materials science applications. The compound is typically supplied at high purity levels (95-98%) and is available in various quantities to support both academic research and industrial development projects. Its classification as a heterocyclic building block indicates its utility in combinatorial chemistry and drug discovery programs where structural diversity is essential.
Current market data indicates that this compound is actively traded as a research chemical, with prices reflecting both its synthetic complexity and research demand. The compound's availability from multiple international suppliers demonstrates the established synthetic routes and the recognition of its value in contemporary chemical research. Industrial applications may extend beyond pharmaceutical research to include specialty polymer development and advanced materials research, where the unique combination of triazine functionality and fluorinated substituents can provide distinctive performance characteristics.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFDDZCSSDQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381973 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-78-2 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with 3-(trifluoromethyl)aniline under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives, including 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. This compound has been evaluated for its efficacy against various cancer cell lines. For example, derivatives of 1,3,5-triazine have shown promising results in inhibiting tumor growth in vitro. The US National Cancer Institute (NCI) has tested several synthesized compounds derived from triazines against 58 human tumor cell lines, revealing IC50 values ranging from 0.04 to 11.7 μM for some derivatives .
1.2 Mechanism of Action
The mechanism by which these triazine derivatives exert their anticancer effects involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of the compound, allowing for better interaction with cellular targets .
3.1 UV Absorption Properties
Triazine derivatives are also utilized as UV absorbers in polymer formulations. The incorporation of this compound into polyalkene terephthalates enhances their stability against UV degradation . This application is critical in extending the lifespan of materials used in outdoor environments.
Table 2: Material Properties
| Material | Additive | Effect |
|---|---|---|
| Polyalkene Terephthalates | This compound | Improved UV stability |
| Polycarbonate | Triazine derivatives | Enhanced thermal stability |
Case Studies
4.1 Anticancer Research
A study published in MDPI reported on the synthesis and evaluation of new triazine-based compounds for anticancer activity. The findings indicated that specific structural modifications significantly increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
4.2 Polymer Stability Testing
In another study focusing on materials science applications, triazine derivatives were tested for their effectiveness as UV stabilizers in commercial polymers. Results showed a marked decrease in photodegradation rates when these compounds were incorporated into formulations .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The amino groups and the trifluoromethyl-substituted phenyl ring contribute to its reactivity and ability to form stable complexes with various biological molecules . These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The triazine core allows for versatile substitution patterns, leading to diverse analogs with distinct properties. Below is a comparative analysis of key derivatives:
Key Insights :
- The -CF₃ group in the target compound increases lipophilicity compared to halogenated analogs (e.g., bromine or fluorine), improving membrane permeability .
- Morpholino substituents (as in ZSTK474) enhance water solubility but may reduce target specificity compared to amino groups .
Key Insights :
- The target compound’s diamino groups enable hydrogen bonding with enzymes (e.g., kinases), while the -CF₃ group stabilizes hydrophobic interactions, suggesting dual mechanisms of action .
- ZSTK474’s morpholino groups confer selectivity for PI3K, but its larger structure may limit blood-brain barrier penetration compared to smaller analogs .
- 4PyDAT lacks -CF₃ but demonstrates anti-angiogenic effects, highlighting the role of pyridine substituents in modulating vascular targets .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | 2,4-Diamino-6-(4-trifluoromethylphenyl)-1,3,5-triazine | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.1 | 2.8 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.15 (DMSO) | 0.09 (DMSO) |
| Metabolic Stability | High (resistant to CYP450 oxidation) | Moderate | Low |
| Plasma Protein Binding | 89% | 85% | 78% |
Data Sources : Computational models and experimental analogs .
Key Insights :
- Bromine substituents reduce solubility and metabolic stability, limiting their utility in drug development .
Biological Activity
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.19 g/mol. The compound features a triazine ring substituted with amino groups and a trifluoromethyl phenyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways involved in tumor growth and bacterial proliferation. The compound has been shown to interact with various targets:
- Carbonic Anhydrase Inhibition : Similar compounds have been identified as carbonic anhydrase inhibitors, suggesting that this compound may exhibit similar properties .
- Antitumor Activity : Research indicates that derivatives of triazine compounds can exhibit significant antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antitumor Activity
In vitro studies have demonstrated the effectiveness of this compound against melanoma cell lines. The compound showed a growth inhibition concentration (GI50) of and a total growth inhibition (TGI) at .
| Cell Line | GI50 (M) | TGI (M) |
|---|---|---|
| MALME-3 M (Melanoma) |
Synthesis and Testing
In one study focusing on the synthesis of triazine derivatives, researchers synthesized several analogs including this compound. These compounds were evaluated for their antitumor properties against various cancer cell lines. The results indicated that structural modifications could lead to enhanced biological activity and specificity towards cancer cells .
Clinical Implications
The potential for this compound as an anticancer agent is promising based on its mechanism of action and preliminary efficacy data. Further research is necessary to explore its pharmacokinetics and therapeutic index in vivo.
Q & A
What are the recommended synthetic routes for 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is synthesized via one-pot, microwave-assisted methods using cyanoguanidine, aromatic aldehydes, and arylamines, as described for analogous triazine derivatives . Reaction conditions such as solvent polarity, temperature, and catalyst selection significantly impact yield and purity. For example, THF is commonly used as a solvent for its balance of polarity and boiling point, while triethylamine aids in neutralizing byproducts (e.g., HCl) to improve purity . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >90% purity, as validated by UPLC and HRMS .
How is structural characterization of this triazine derivative performed using spectroscopic and crystallographic methods?
Basic Research Focus
Structural confirmation requires multi-modal analysis:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with shifts indicating substituent effects (e.g., trifluoromethyl groups cause deshielding) .
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, a related triazine derivative showed a planar triazine ring with dihedral angles of 5.2° between aryl substituents .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion accuracy within 5 ppm) .
What in vitro assays are suitable for initial evaluation of its antimicrobial activity?
Basic Research Focus
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule off-target effects. Activity is often correlated with substituent electronegativity; trifluoromethyl groups enhance membrane penetration .
How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reaction pathways. For example:
- Reaction path searches : Identify intermediates and transition states to optimize synthetic routes .
- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize substituents .
- QSAR models : Relate substituent properties (e.g., logP, Hammett constants) to bioactivity .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Substituent positional isomers : Meta- vs. para-trifluoromethyl groups alter steric and electronic interactions .
- Assay variability : Standardize inoculum size, growth media, and endpoint criteria (e.g., OD₆₀₀ vs. colony counting).
- Membrane permeability differences : Use efflux pump inhibitors (e.g., CCCP) to assess resistance mechanisms .
What methodologies optimize reaction pathways to improve synthetic efficiency?
Advanced Research Focus
Key approaches include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
- Flow chemistry : Enhances scalability and heat transfer for exothermic steps.
- In situ monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments .
- Solvent screening : High-polarity solvents (e.g., DMF) improve solubility of aromatic intermediates .
How to analyze the role of the trifluoromethyl group in pharmacological activity?
Advanced Research Focus
Comparative studies using analogues (e.g., chloro, methoxy, or nitro substituents) reveal:
- Electron-withdrawing effects : The -CF₃ group increases electrophilicity, enhancing interactions with nucleophilic enzyme residues .
- Lipophilicity : Trifluoromethyl groups improve logP values, boosting membrane penetration (e.g., MIC reduction from 32 μg/mL to 8 μg/mL in S. aureus) .
- Metabolic stability : Fluorine reduces oxidative degradation, as shown in hepatic microsome assays .
How to integrate experimental data with computational models for mechanistic insights?
Advanced Research Focus
A feedback loop methodology is effective:
Predict : Use DFT to model reaction pathways or docking poses.
Validate : Synthesize predicted compounds and test bioactivity .
Refine : Incorporate experimental data (e.g., kinetic profiles) into machine learning models for iterative optimization .
For example, ICReDD’s approach combines quantum calculations with high-throughput screening to prioritize candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
